Magnesium bis(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-ide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound consists of a magnesium atom sandwiched between two pentamethylcyclopentadienyl rings, making it a member of the metallocene family.
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize Magnesium bis(pentamethylcyclopentadienyl) involves the reaction of pentamethylcyclopentadiene with magnesium in anhydrous ether. The reaction is typically carried out under an inert atmosphere to prevent oxidation.
Reduction of Magnesium Halides: Another approach is the reduction of magnesium halides with pentamethylcyclopentadiene in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production of Magnesium bis(pentamethylcyclopentadienyl) involves large-scale Grignard reactions under controlled conditions to ensure high yield and purity. The process requires stringent moisture control and the use of high-purity reagents to avoid side reactions.
Types of Reactions:
Oxidation: Magnesium bis(pentamethylcyclopentadienyl) can undergo oxidation reactions to form various oxidized products, such as Magnesium bis(pentamethylcyclopentadienyl) oxide.
Reduction: Reduction reactions can lead to the formation of Magnesium bis(pentamethylcyclopentadienyl) hydride.
Substitution: Substitution reactions involve the replacement of one or more ligands in the compound, resulting in the formation of new organometallic complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various organometallic reagents and transition metal catalysts are employed.
Major Products Formed:
Oxidation: Magnesium bis(pentamethylcyclopentadienyl) oxide.
Reduction: Magnesium bis(pentamethylcyclopentadienyl) hydride.
Substitution: Various substituted Magnesium bis(pentamethylcyclopentadienyl) complexes.
Scientific Research Applications
Catalysis: It is used as a catalyst in various organic synthesis reactions, including polymerization and hydrogenation processes.
Material Science: The compound is explored for its potential use in the development of new materials with unique electronic and magnetic properties.
Biology: It is used as a tool in biological studies to understand metal-ligand interactions and their effects on biological systems.
Mechanism of Action
The mechanism by which Magnesium bis(pentamethylcyclopentadienyl) exerts its effects involves its ability to coordinate with various substrates and transition metals. The molecular targets and pathways involved include:
Coordination to transition metals, leading to the formation of new organometallic complexes.
Interaction with organic substrates, facilitating various organic reactions.
Binding to biological molecules, influencing biological processes and pathways.
Comparison with Similar Compounds
Ferrocene (Iron bis(cyclopentadienyl))
Cobaltocene (Cobalt bis(cyclopentadienyl))
Nickelocene (Nickel bis(cyclopentadienyl))
Properties
CAS No. |
74507-64-5 |
---|---|
Molecular Formula |
C20H30Mg |
Molecular Weight |
294.8 g/mol |
IUPAC Name |
magnesium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C10H15.Mg/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3;/q2*-1;+2 |
InChI Key |
QZNMZKZCVOJICG-UHFFFAOYSA-N |
SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Mg+2] |
Canonical SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.